

# The Rise and Discontinuation of Tomopenem: A Technical Review of a Novel Carbapenem

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tomopenem |           |
| Cat. No.:            | B1683202  | Get Quote |

### **Abstract**

**Tomopenem** (formerly CS-023) emerged from the research laboratories of Daiichi Sankyo as a promising novel 1β-methylcarbapenem antibiotic. Exhibiting a broad spectrum of activity, most notably against challenging Gram-positive and Gram-negative pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, **Tomopenem** garnered significant interest within the scientific community. This technical guide provides an indepth exploration of the discovery, development, and eventual discontinuation of **Tomopenem**. It consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the underlying mechanisms of action and resistance. The document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this once-promising antibiotic candidate.

### Introduction

The carbapenems are a class of  $\beta$ -lactam antibiotics renowned for their broad spectrum of bactericidal activity and their stability against many  $\beta$ -lactamases. **Tomopenem** (CS-023) was developed by Daiichi Sankyo as a next-generation parenteral carbapenem with the aim of addressing the growing threat of antimicrobial resistance.[1] Its chemical structure, a  $1\beta$ -methylcarbapenem with a unique guanidine-pyrrolidine side chain, was designed to confer potent activity against a wide array of clinically significant bacteria, including strains resistant to other antibiotics.[2] A key feature of **Tomopenem** was its enhanced activity against MRSA, a pathogen not effectively targeted by previously available carbapenems.[3] This, combined with its potent anti-pseudomonal activity, positioned **Tomopenem** as a potential first-line agent for



severe nosocomial infections. Despite its promising preclinical and early clinical profile, the development of **Tomopenem** was ultimately discontinued. This guide will delve into the scientific journey of **Tomopenem**, from its synthesis to its clinical evaluation.

## **Discovery and Chemical Synthesis**

**Tomopenem**, with the chemical formula C23H35N7O6S, was synthesized at Sankyo Research Laboratories in Tokyo, Japan.[1] While the specific patented synthesis pathway for **Tomopenem** (CS-023) is not detailed in readily available literature, the general approach to synthesizing 1β-methylcarbapenems with pyrrolidine-based side chains involves a multi-step process. These syntheses often focus on the stereoselective construction of the carbapenem core and the subsequent attachment of the complex side chain at the C-2 position, which is crucial for its antibacterial spectrum and stability.[4][5][6] The development of **Tomopenem** was part of a broader research program aimed at creating carbapenems with improved properties, including a longer half-life and enhanced stability against renal dehydropeptidase-I (DHP-I).[5]

The lead optimization process for **Tomopenem** likely involved the synthesis and evaluation of numerous analogs to identify a candidate with the optimal balance of potent antibacterial activity, a favorable pharmacokinetic profile, and stability. Structure-activity relationship (SAR) studies on related 2-(pyrrolidin-4-ylthio)-1β-methylcarbapenems have shown that modifications to the pyrrolidine side chain significantly impact both antibacterial potency and DHP-I stability. [6][7] The selection of the specific guanidinoacetylamino-pyrrolidine side chain in **Tomopenem** was a key outcome of this optimization process, conferring its unique anti-MRSA activity.

## **Mechanism of Action**

Like all  $\beta$ -lactam antibiotics, the primary mechanism of action of **Tomopenem** is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4] The inhibition of PBP-mediated transpeptidation leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

**Tomopenem** demonstrated a high affinity for the essential PBPs of various pathogens. In Escherichia coli, it showed the highest affinity for PBP 2, while in Pseudomonas aeruginosa, it had a strong affinity for both PBP 2 and PBP 3.[4][5] This dual targeting in P. aeruginosa is believed to contribute to its potent activity against this often-difficult-to-treat pathogen.



The most notable feature of **Tomopenem**'s mechanism of action was its potent activity against MRSA. This is attributed to its significantly higher affinity for PBP2a, the modified PBP in MRSA that has a low affinity for most  $\beta$ -lactam antibiotics.[3][8] The 50% inhibitory concentrations (IC50s) of **Tomopenem** for PBP2a were found to be more than 25-fold lower than that of imipenem and more than 15-fold lower than that of meropenem, correlating with its superior anti-MRSA activity.[3]



Click to download full resolution via product page



Mechanism of Tomopenem against MRSA.

# Preclinical Development In Vitro Activity

**Tomopenem** demonstrated a broad and potent spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2][9] Its activity was often comparable or superior to that of other carbapenems like imipenem and meropenem.

Table 1: In Vitro Activity of **Tomopenem** (MIC90 in μg/mL) against Various Bacterial Isolates

| Organism                                                       | Tomopenem       | Imipenem | Meropenem |
|----------------------------------------------------------------|-----------------|----------|-----------|
| Methicillin-resistant S. aureus (MRSA)                         | 8               | >32      | >32       |
| Pseudomonas<br>aeruginosa                                      | 4               | 16       | 16        |
| Anaerobic bacteria                                             | 0.06 - 4        | -        | -         |
| Extended-spectrum β-<br>lactamase (ESBL)-<br>producing E. coli | Potent activity | -        | -         |
| (Data compiled from multiple sources[1][9])                    |                 |          |           |

**Tomopenem** also showed potent activity against P. aeruginosa strains with various resistance mechanisms, including overproduction of AmpC  $\beta$ -lactamase, overexpression of efflux pumps (MexAB-OprM, MexCD-OprJ, and MexEF-OprN), and deficiency in the OprD porin.[8] The increases in the MIC of **Tomopenem** against these resistant mutants were generally within a fourfold range, suggesting a degree of resilience to these common resistance mechanisms.[8]

## In Vivo Efficacy

The in vivo efficacy of **Tomopenem** was evaluated in several murine infection models, which consistently demonstrated its potent antibacterial effects.



In a neutropenic murine thigh infection model, **Tomopenem** was effective against both P. aeruginosa and MRSA.[10][11] The key pharmacodynamic parameter correlated with efficacy was the percentage of the dosing interval that the free drug concentration remained above the minimum inhibitory concentration (%fT>MIC).[10][11]

Table 2: Pharmacodynamic Targets of **Tomopenem** in Murine Thigh Infection Model

| Pathogen                        | Efficacy Endpoint | Required %fT>MIC |
|---------------------------------|-------------------|------------------|
| P. aeruginosa                   | Static effect     | 29               |
| 1-log kill                      | 39                |                  |
| 2-log kill                      | 51                | _                |
| MRSA                            | Static effect     | 27               |
| 1-log kill                      | 35                |                  |
| 2-log kill                      | 47                | _                |
| (Data from Sugihara et al.[11]) |                   |                  |

In a murine model of chronic respiratory tract infection caused by P. aeruginosa, **Tomopenem** (100 mg/kg, twice daily) significantly reduced the number of viable bacteria in the lungs compared to the control group.[12] The bacterial count in the lungs of **Tomopenem**-treated mice was  $2.91 \pm 0.87$  log10 CFU/lung, compared to  $4.21 \pm 1.28$  log10 CFU/lung in the saline-treated control group.[12]

### **Pharmacokinetics**

Preclinical pharmacokinetic studies were conducted in several animal species. The plasma elimination half-life of **Tomopenem** was 0.16 hours in rats, 0.75 hours in dogs, and 1.4 hours in monkeys. The volume of distribution was relatively consistent across species, ranging from 172 to 259 ml/kg.[13] A major metabolite, R-131624, with an open  $\beta$ -lactam ring and no pharmacological activity, was identified in plasma and urine.[13]

## Clinical Development Phase I Studies



Phase I clinical trials in healthy male volunteers demonstrated that **Tomopenem** was generally well-tolerated. Following a 700 mg intravenous infusion, the plasma concentration of **Tomopenem** decreased with a half-life of approximately 1.7 hours.[11] The total clearance was 8.12 L/h, and the volume of distribution was 17.2 liters.[11] Approximately 59.4% of the administered dose was excreted unchanged in the urine.[11]

#### **Phase II Studies**

**Tomopenem** advanced to Phase II clinical trials for the treatment of complicated skin and skin structure infections (cSSSI).[3] These trials were conducted in the United States and the European Union, evaluating doses of 750 mg and 1500 mg administered three times a day.[3] While detailed results from these studies are not widely published, they were designed to assess the efficacy and safety of **Tomopenem** in a clinical setting.

## **Discontinuation of Development**

Despite the promising preclinical and early clinical data, the development of **Tomopenem** was discontinued. The specific reasons for this decision have not been publicly disclosed by Daiichi Sankyo. A review of the company's annual reports from the mid to late 2000s does not provide a specific rationale for the termination of the **Tomopenem** program, although shifts in R&D focus, such as an increased emphasis on oncology, are noted.[3][14]

## **Experimental Protocols Broth Microdilution for MIC Determination**

The in vitro susceptibility of bacterial isolates to **Tomopenem** was primarily determined using the broth microdilution method.

#### Protocol:

- Preparation of Antibiotic Solutions: A stock solution of **Tomopenem** is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar
   plate are suspended in broth to match a 0.5 McFarland turbidity standard. This suspension is







then diluted to yield a final inoculum concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well.

- Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted antibiotic. The plate is then incubated at 35°C for 16-20 hours.
- MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Activity of Tomopenem (CS-023/RO4908463) against Anaerobic Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 3. daiichisankyo.com [daiichisankyo.com]
- 4. Affinity of Tomopenem (CS-023) for Penicillin-Binding Proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity of Tomopenem (CS-023) for penicillin-binding proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent in vitro activity of tomopenem (CS-023) against methicillin-resistant
   Staphylococcus aureus and Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Pharmacodynamic Activity of Tomopenem (formerly CS-023) against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo pharmacodynamic activity of tomopenem (formerly CS-023) against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus in a murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo efficacy and pharmacokinetics of tomopenem (CS-023), a novel carbapenem, against Pseudomonas aeruginosa in a murine chronic respiratory tract infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. sec.gov [sec.gov]



To cite this document: BenchChem. [The Rise and Discontinuation of Tomopenem: A
Technical Review of a Novel Carbapenem]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683202#discovery-and-development-history-of-tomopenem]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com